1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-pyrazolo[1,5-a]pyridin-5-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-15-4-2-12(3-5-15)11-17-16(21)19-13-7-9-20-14(10-13)6-8-18-20/h2-10H,11H2,1H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORDTZHDNMYERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves several steps. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the pyrazolo[1,5-a]pyridine core . This process often involves the use of reagents such as hydrazine and aldehydes under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For instance, derivatives of pyrazolo[1,5-a]pyridine have been studied for their anticancer and antimicrobial properties . In the industry, it is used in the development of optoelectronic devices and sensors due to its luminescent properties .
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways . The pyrazolo[1,5-a]pyridine core is known to interact with protein kinases, which play a crucial role in cell signaling and regulation . This interaction can lead to the inhibition of kinase activity, resulting in therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be contextualized against related urea derivatives and pyrazolo-fused heterocycles. Key comparisons are outlined below:
Structural Analogues with Varied Aryl Substituents
Notes:
- The 4-methoxy group in the target compound likely increases electron-donating effects and solubility compared to electron-withdrawing groups (e.g., Cl, F) .
- Chlorine and fluorine substituents are associated with improved target binding in kinase inhibitors but may reduce bioavailability due to higher hydrophobicity .
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine Cores
Key Insights:
- Pyrazolo[1,5-a]pyrimidines exhibit broader antimicrobial and anticancer activities due to their ability to mimic purine bases, facilitating DNA intercalation or enzyme inhibition .
- The pyrazolo[1,5-a]pyridine core in the target compound may offer unique selectivity profiles, as seen in structurally related kinase inhibitors .
Urea Linkage vs. Carboxamide/Other Linkers
Comparison Highlights:
Biological Activity
1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of pyrazolo[1,5-a]pyridine derivatives, which are known for their diverse biological activities, particularly in oncology and anti-inflammatory research.
Structural Characteristics
The compound is characterized by:
- Methoxybenzyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Pyrazolo[1,5-a]pyridine Moiety : Known for its involvement in various biological activities including anticancer properties.
- Urea Linkage : Provides stability and facilitates interactions with enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Anticancer Activity : Compounds with a pyrazolo[1,5-a]pyridine scaffold have shown promising results against various cancer cell lines.
- Antiinflammatory Properties : The compound may also possess anti-inflammatory effects, as indicated by its potential to inhibit cyclooxygenase (COX) enzymes.
Antiproliferative Activity
A recent study evaluated the antiproliferative effects of various pyrazolo[1,5-a]pyridine derivatives, including this compound. The results are summarized in the following table:
| Compound Name | Cell Line | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.075 | Anticancer |
| 2-Hydroxypyrazolo[1,5-a]pyridine | HeLa | 0.069 | Anticancer |
| Brequinar | A549 | 0.0046 | Antitumor |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potent activity against breast cancer cells (MDA-MB-231).
The mechanism of action for this compound involves:
- Inhibition of Enzymes : It may inhibit key enzymes involved in cancer cell proliferation.
- Targeting Specific Receptors : The methoxy group enhances binding affinity to certain receptors involved in tumor growth.
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of pyrazolo[1,5-a]pyridine derivatives. The study found that modifications at the methoxy position significantly influenced the antiproliferative activity against various cancer cell lines. For example:
- Derivatives with additional hydroxyl groups showed enhanced activity due to increased hydrogen bonding capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
